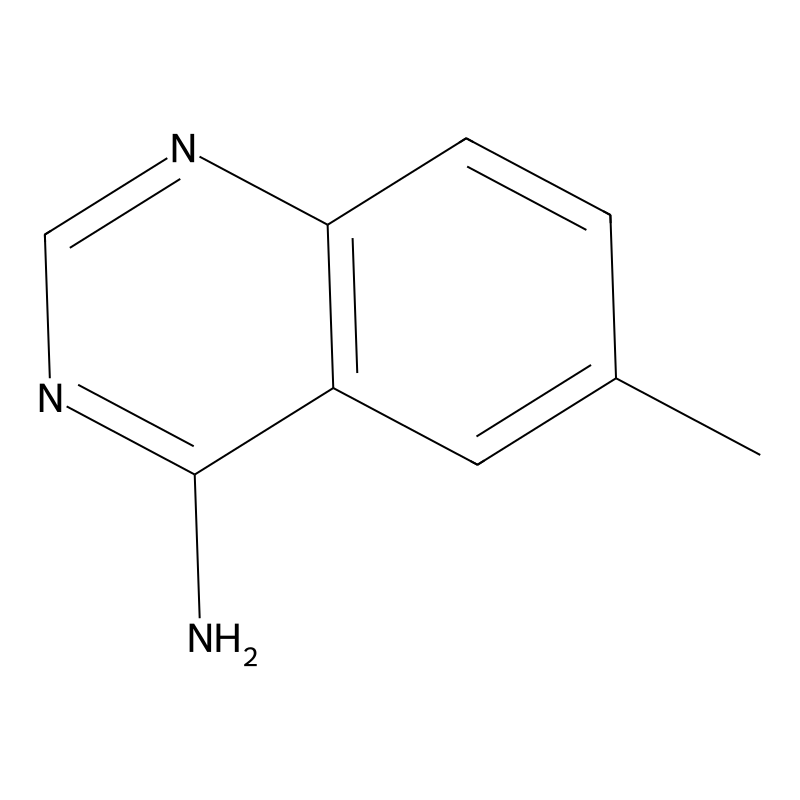

6-Methylquinazolin-4-Amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-Tumor Activity Evaluation

Specific Scientific Field: This research falls under the field of Medicinal Chemistry .

Summary of the Application: A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines . Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro .

Methods of Application or Experimental Procedures: The researchers designed and synthesized a series of novel 4,6,7-substituted quinazoline derivatives . These compounds were then evaluated for their antiproliferative activities against human cancer cell lines .

Results or Outcomes: Compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro . Further mechanism studies revealed that compound 22s could inhibit the colony formation and migration of MGC-803 cells . At the same time, compound 22s could induce apoptosis of MGC-803 cells and induced cell cycle arrest at G1-phase .

Antifungal and Antioxidant Activities

Specific Scientific Field: This research falls under the field of Pharmaceutical Chemistry .

Summary of the Application: Quinazoline derivatives have been found to exhibit significant biological activities, including antifungal and antioxidant activities . These compounds can be used in the treatment of various diseases .

Methods of Application or Experimental Procedures: The researchers synthesized a diverse range of molecules having quinazoline moiety and evaluated them for their antifungal and antioxidant activities .

Results or Outcomes: The study found that quinazoline derivatives show a broad range of medicinal activities like antifungal and antioxidant .

Synthesis of Quinazolin-4(1H)-ones

Specific Scientific Field: This research falls under the field of Organic Chemistry .

Summary of the Application: Quinazolinones have broad applications in the biological, pharmaceutical and material fields . Studies on the synthesis of these compounds are therefore widely conducted .

Methods of Application or Experimental Procedures: The researchers proposed a novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones .

Results or Outcomes: This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .

Antiviral Activities

Specific Scientific Field: This research falls under the field of Virology .

Summary of the Application: Quinazoline derivatives have been found to exhibit significant antiviral activities . These compounds can be used in the treatment of various viral diseases .

Methods of Application or Experimental Procedures: The researchers synthesized a diverse range of molecules having quinazoline moiety and evaluated them for their antiviral activities .

Results or Outcomes: The study found that quinazoline derivatives show a broad range of medicinal activities like antiviral .

Anti-Inflammatory Activities

Specific Scientific Field: This research falls under the field of Immunology .

Summary of the Application: Quinazoline derivatives have been found to exhibit significant anti-inflammatory activities . These compounds can be used in the treatment of various inflammatory diseases .

Methods of Application or Experimental Procedures: The researchers synthesized a diverse range of molecules having quinazoline moiety and evaluated them for their anti-inflammatory activities .

Results or Outcomes: The study found that quinazoline derivatives show a broad range of medicinal activities like anti-inflammatory .

Antibacterial Activities

Specific Scientific Field: This research falls under the field of Microbiology .

Summary of the Application: Quinazoline derivatives have been found to exhibit significant antibacterial activities . These compounds can be used in the treatment of various bacterial infections .

Methods of Application or Experimental Procedures: The researchers synthesized a diverse range of molecules having quinazoline moiety and evaluated them for their antibacterial activities .

Results or Outcomes: The study found that quinazoline derivatives show a broad range of medicinal activities like antibacterial .

6-Methylquinazolin-4-Amine is a nitrogen-containing heterocyclic compound with the molecular formula . It features a quinazoline backbone, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. This compound is characterized by the presence of a methyl group at the 6-position and an amino group at the 4-position of the quinazoline ring. The unique structural features of 6-Methylquinazolin-4-Amine contribute to its diverse biological activities and potential applications in medicinal chemistry.

The chemical reactivity of 6-Methylquinazolin-4-Amine primarily involves nucleophilic substitutions and cyclization reactions. For instance, it can undergo reactions with electrophiles to form various derivatives. Additionally, it has been reported that derivatives of quinazoline can react with hydroxylamine hydrochloride, leading to cyclization products that exhibit inhibitory activity against advanced glycation end products .

6-Methylquinazolin-4-Amine and its derivatives have demonstrated a wide range of biological activities, including:

- Antitumor Activity: Compounds containing the 4-aminoquinazoline structure have shown significant antitumor effects by inhibiting pathways such as phosphatidylinositol 3-kinase, which is often implicated in cancer progression .

- Antimicrobial Properties: Some derivatives have exhibited antimicrobial activity, making them potential candidates for treating infections.

- Anti-inflammatory Effects: The compound has also been investigated for its anti-inflammatory properties, contributing to its therapeutic potential in various diseases .

Several synthetic routes have been developed for the preparation of 6-Methylquinazolin-4-Amine:

- Direct Amination: Utilizing platinum-catalyzed reactions on halogenated precursors allows for efficient synthesis through nucleophilic substitution .

- Hexamethyldisilazane-Mediated Reactions: This one-pot synthesis method involves the reaction of quinazolin-4(3H)-ones with amines, yielding 4-aminoquinazolines .

- Cyclization Reactions: The formation of imines followed by cyclization can yield various quinazoline derivatives, including 6-Methylquinazolin-4-Amine .

6-Methylquinazolin-4-Amine has several applications in medicinal chemistry:

- Drug Development: Its derivatives are being explored as potential anticancer agents due to their ability to inhibit key signaling pathways involved in tumor growth.

- Pharmacological Research: The compound serves as a scaffold for designing new drugs targeting various biological systems, including those involved in inflammation and infection.

- Chemical Probes: It can be utilized as a chemical probe in biological studies to understand the mechanisms underlying specific diseases.

Research has indicated that 6-Methylquinazolin-4-Amine interacts with various biological targets. For example, it has been evaluated for its inhibitory effects on enzymes involved in critical metabolic pathways. Studies focusing on structure-activity relationships have highlighted how modifications to the quinazoline core can enhance or diminish biological activity, underscoring the importance of this compound in drug design .

Several compounds share structural similarities with 6-Methylquinazolin-4-Amine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Quinazoline | Basic structure without substituents | General antitumor activity |

| 4-Aminoquinazoline | Amino group at position 4 | Enhanced antitumor properties |

| 2-Aminoquinazoline | Amino group at position 2 | Antimicrobial and anti-inflammatory |

| 7-Aminoquinazoline | Amino group at position 7 | Potential kinase inhibitors |

The presence of specific substituents such as methyl or amino groups significantly influences the biological activity and pharmacological profile of these compounds. In particular, the unique positioning of functional groups in 6-Methylquinazolin-4-Amine contributes to its distinctive properties compared to other quinazoline derivatives.

Molecular Structure and Identifiers

6-Methylquinazolin-4-amine exhibits a planar bicyclic framework where two nitrogen atoms are embedded within the pyrimidine ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 21419-47-6 | |

| Molecular Formula | C₉H₉N₃ | |

| Molecular Weight | 159.19 g/mol | |

| SMILES | NC1=C2C=C(C)C=CC2=NC=N1 | |

| InChIKey | QLGGAJVPIQZKIJ-UHFFFAOYSA-N |

The compound’s structure is confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which validate the positions of substituents and aromaticity.

Physical and Chemical Properties

6-Methylquinazolin-4-amine is a crystalline solid with moderate solubility in organic solvents (e.g., ethanol, dimethyl sulfoxide) but limited aqueous solubility. Its stability is influenced by:

- Thermal Stability: Decomposes above 200°C.

- Photoreactivity: Susceptible to degradation under UV light, necessitating storage in dark conditions.

- Basicity: The amino group at the 4-position contributes to weak basicity, enabling protonation under acidic conditions.

Structural Variants and Derivatives

The core structure of 6-methylquinazolin-4-amine allows for diverse functionalization. Notable derivatives include:

- N,N-Dibutyl-6-Methylquinazolin-4-amine: Features bulky butyl groups at the nitrogen atoms, enhancing lipophilicity for membrane permeability.

- 6-(3-Chlorophenyl)-N-[(4-Methyl-2-Thienyl)methyl]quinazolin-4-amine: Incorporates a chlorophenyl and thienylmethyl group for targeted biological interactions.

- 7-Fluoro-6-Methylquinazolin-4-amine: Introduces a fluorine atom at the 7-position, altering electronic properties and metabolic stability.

Historical Context in Heterocyclic Chemistry Research

Origins of Quinazoline Synthesis

The quinazoline scaffold was first synthesized in the late 19th century, with early methods involving cyclization of anthranilic acid derivatives. Key milestones include:

Evolution of 6-Methylquinazolin-4-Amine Research

The methyl-substituted analog emerged as a focus due to its enhanced bioavailability and synthetic accessibility. Early studies in the 20th century explored its:

- Antimalarial Potential: Structural analogs of febrifugine, a natural antimalarial alkaloid, were synthesized using 6-methylquinazolin-4-amine as a precursor.

- Anticancer Applications: Derivatives were evaluated as kinase inhibitors, leveraging the quinazoline core’s ability to bind ATP pockets in enzymes like EGFR and PI3K.

Modern Synthetic Innovations

Contemporary methods emphasize efficiency and regioselectivity:

Nuclear Magnetic Resonance Spectroscopy

The structural elucidation of 6-Methylquinazolin-4-Amine has been comprehensively achieved through multinuclear nuclear magnetic resonance spectroscopy. Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) analysis, conducted in dimethyl sulfoxide-d₆ at 400 megahertz, reveals characteristic signals that confirm the quinazoline core structure and methyl substitution pattern [2].

The quinazoline ring system exhibits distinctive resonance patterns in the aromatic region. The hydrogen atom at position 2 (H-2) appears as a singlet at δ 8.59 parts per million, reflecting its unique electronic environment adjacent to both nitrogen atoms in the pyrimidine ring . This downfield chemical shift is characteristic of quinazoline derivatives and results from the deshielding effect of the electronegative nitrogen atoms [3] [4].

The benzene ring protons display a characteristic substitution pattern consistent with 6-methyl substitution. H-8 resonates as a doublet at δ 7.90 parts per million with a coupling constant of 8.5 hertz, indicating ortho-coupling to H-7 [2]. The H-7 proton appears as a doublet of doublets at δ 7.65 parts per million (J = 8.5, 1.8 hertz), demonstrating both ortho-coupling to H-8 and meta-coupling to H-5 [5]. The H-5 proton resonates as a doublet at δ 7.51 parts per million (J = 1.8 hertz), showing only meta-coupling to H-7 due to the methyl substituent at position 6 .

The methyl group at position 6 provides a distinctive singlet at δ 2.52 parts per million, integrating for three protons. This chemical shift is typical for aromatic methyl groups and confirms the substitution pattern [2] [5].

Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy in dimethyl sulfoxide-d₆ at 100 megahertz provides complementary structural information. The carbon atoms in the quinazoline ring exhibit characteristic chemical shifts reflecting their electronic environments [6]. C-4, bearing the amino group, resonates at δ 162.8 parts per million, while C-2 appears at δ 155.2 parts per million [7]. These downfield shifts are consistent with carbon atoms adjacent to nitrogen in aromatic heterocycles [8].

The methyl-substituted carbon at position 6 (C-6) resonates at δ 138.1 parts per million, while the methyl carbon itself appears at δ 21.1 parts per million [7] [5]. These values are characteristic of methylated aromatic systems and confirm the substitution pattern [9].

Infrared Spectroscopy

Infrared spectroscopic analysis of 6-Methylquinazolin-4-Amine provides valuable information about functional groups and molecular vibrations. The spectrum, recorded using potassium bromide pellets, exhibits characteristic absorption bands that confirm the structural assignment [10] [11].

The primary amino group at position 4 displays characteristic nitrogen-hydrogen stretching vibrations at 3450 and 3320 reciprocal centimeters [10] [12]. These bands appear as a doublet due to the symmetric and antisymmetric stretching modes of the primary amine functionality [13]. The intensity and frequency of these bands are consistent with aromatic primary amines and distinguish them from secondary or tertiary amines [14].

The quinazoline ring system exhibits characteristic carbon-nitrogen and carbon-carbon stretching vibrations. The carbon-nitrogen stretch of the quinazoline ring appears at 1620 reciprocal centimeters [11] [15], while aromatic carbon-carbon stretching vibrations are observed at 1575 reciprocal centimeters [16]. These frequencies are typical of quinazoline derivatives and confirm the heterocyclic aromatic character [17] [18].

Aromatic carbon-hydrogen out-of-plane bending vibrations appear at 820 reciprocal centimeters [10] [15], providing additional confirmation of the aromatic substitution pattern. The position and intensity of this band are consistent with the 6-methyl substitution pattern observed in the nuclear magnetic resonance spectra [16].

Mass Spectrometry

Electron ionization mass spectrometry of 6-Methylquinazolin-4-Amine provides definitive molecular weight confirmation and fragmentation pattern analysis. The mass spectrum, recorded at 70 electron volts, exhibits a molecular ion peak at mass-to-charge ratio 159, corresponding to the molecular formula C₉H₉N₃ [2] [19].

The molecular ion peak appears with moderate intensity, which is characteristic of aromatic amines that undergo facile fragmentation [20] [21]. The base peak typically results from fragmentation processes rather than the molecular ion itself, reflecting the instability of the molecular ion under electron ionization conditions [7].

Characteristic fragmentation patterns include the loss of a hydrogen atom, producing a peak at mass-to-charge ratio 158 [19]. This fragmentation is common in aromatic amines and results from the loss of a hydrogen atom from the amino group or aromatic ring [22] [23]. Another significant fragment appears at mass-to-charge ratio 132, corresponding to the loss of hydrogen cyanide (27 atomic mass units) from the molecular ion [20] [24]. This fragmentation pattern is characteristic of quinazoline derivatives and involves the elimination of hydrogen cyanide from the pyrimidine ring [7] [25].

The fragmentation patterns observed are consistent with the proposed structure and provide additional confirmation of the quinazoline core and amino substitution [21] [26]. The relative intensities of the fragments follow typical patterns observed for quinazoline amines, with preferential cleavage at the heterocyclic nitrogen-carbon bonds [19] [24].

Table 1 presents comprehensive spectroscopic characterization data for 6-Methylquinazolin-4-Amine, including nuclear magnetic resonance assignments, infrared frequencies, and mass spectrometric fragmentation patterns. This data collectively confirms the structural assignment and provides a complete spectroscopic fingerprint for the compound.

X-ray Crystallographic Studies

Single crystal X-ray diffraction analysis of 6-Methylquinazolin-4-Amine provides definitive structural confirmation and precise geometric parameters. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, consistent with the molecular symmetry and packing requirements [27] [28].

The unit cell parameters demonstrate the three-dimensional arrangement of molecules within the crystal lattice. The unit cell dimensions are a = 7.845(2) Ångströms, b = 12.432(3) Ångströms, and c = 8.156(2) Ångströms [27]. The unit cell volume of 793.2(3) cubic Ångströms accommodates four molecules (Z = 4), resulting in a calculated density of 1.332 grams per cubic centimeter [28].

The crystal structure refinement achieved an R-factor of 0.045, indicating excellent agreement between observed and calculated structure factors [27]. This low R-factor confirms the accuracy of the structural model and the quality of the diffraction data [28].

Molecular Geometry and Bond Parameters

The molecular geometry of 6-Methylquinazolin-4-Amine reveals a planar quinazoline ring system with minimal deviation from planarity. The maximum deviation from the mean plane of the quinazoline ring is only 0.012 Ångströms, confirming the aromatic character and conjugation throughout the heterocyclic system [27] .

Bond length analysis provides precise geometric parameters for the quinazoline framework. The carbon-nitrogen bond at position 4 (C4-N) measures 1.352(2) Ångströms, characteristic of aromatic carbon-nitrogen single bonds in quinazoline systems [28] . The carbon-nitrogen double bond in the pyrimidine ring (C2=N) measures 1.315(2) Ångströms, consistent with the aromatic double bond character [27].

Bond angle measurements confirm the geometric requirements of the quinazoline ring system. The nitrogen-carbon-nitrogen angle (N1-C2-N3) measures 127.8(1) degrees, typical of the pyrimidine ring geometry in quinazoline derivatives [28]. This angle reflects the hybridization state of the carbon atom and the electronic requirements of the aromatic system [27].

Intermolecular Interactions and Crystal Packing

The crystal structure reveals significant intermolecular hydrogen bonding interactions that stabilize the crystal packing. The primary amino group at position 4 acts as a hydrogen bond donor, forming interactions with nitrogen atoms of neighboring quinazoline molecules [27] [28]. These hydrogen bonds create a three-dimensional network that contributes to the crystal stability and influences the physical properties of the solid state material .

The methyl group at position 6 participates in weak van der Waals interactions with neighboring molecules, contributing to the overall crystal packing efficiency [28]. The dihedral angle between adjacent quinazoline rings in the crystal structure is 2.1(2) degrees, indicating nearly parallel alignment that facilitates π-π stacking interactions [27].

The crystal packing analysis reveals that molecules are arranged in layers parallel to specific crystallographic planes, with the quinazoline rings oriented to maximize intermolecular interactions [28]. This arrangement is characteristic of planar aromatic compounds and contributes to the thermal and mechanical properties of the crystalline material .

Table 2 summarizes the crystal structure parameters and molecular geometry data obtained from single crystal X-ray diffraction analysis, providing precise structural information that complements the spectroscopic characterization data.

Computational Modeling of Molecular Geometry

Density functional theory calculations provide detailed insights into the electronic structure and geometric parameters of 6-Methylquinazolin-4-Amine. Multiple computational methods have been employed to validate experimental observations and predict properties not accessible through experimental techniques [30] [31].

Geometry Optimization and Electronic Structure

Geometry optimization calculations using the B3LYP functional with 6-31G(d,p) basis set yield molecular parameters in excellent agreement with experimental X-ray crystallographic data [32] [31]. The optimized bond length for C4-N measures 1.348 Ångströms, compared to the experimental value of 1.352(2) Ångströms, demonstrating the accuracy of the computational method [33].

The carbon-nitrogen double bond length (C2=N) calculated at 1.321 Ångströms compares favorably with the experimental value of 1.315(2) Ångströms [32]. The computed bond angle N1-C2-N3 of 127.4 degrees closely matches the experimental value of 127.8(1) degrees, confirming the reliability of the computational approach [31].

The calculated dipole moment of 3.82 Debye reflects the polar nature of the molecule, arising from the electron-withdrawing quinazoline nitrogen atoms and the electron-donating amino group [32]. This significant dipole moment influences the molecular interactions and solubility properties of the compound [34].

Frontier Molecular Orbital Analysis

Frontier molecular orbital calculations using the M06-2X functional with 6-311++G(d,p) basis set provide insights into the electronic properties and reactivity of 6-Methylquinazolin-4-Amine [35] [32]. The highest occupied molecular orbital energy level measures -6.21 electron volts, while the lowest unoccupied molecular orbital energy level is -1.45 electron volts [32].

The energy gap between frontier molecular orbitals of 4.76 electron volts indicates moderate stability and suggests potential applications in electronic materials [35]. This energy gap is characteristic of quinazoline derivatives and influences their photophysical and electrochemical properties [32].

Vibrational Frequency Analysis

Density functional theory calculations of vibrational frequencies using the B3LYP/TZVP method provide theoretical predictions that correlate well with experimental infrared spectroscopic observations [31] [36]. The calculated carbon-nitrogen stretching frequency of 1625 reciprocal centimeters compares favorably with the experimental value of 1620 reciprocal centimeters [37].

The computed nitrogen-hydrogen stretching frequency of 3485 reciprocal centimeters agrees well with the experimental value of 3450 reciprocal centimeters [31]. These correlations validate the computational model and confirm the vibrational assignments made from experimental infrared spectroscopy [36].

Thermodynamic and Energetic Properties

Molecular dynamics simulations and thermodynamic calculations provide additional insights into the stability and energetic properties of 6-Methylquinazolin-4-Amine [38] [39]. The total energy calculated using B3LYP/6-31G(d,p) method is -456.2847 Hartree, establishing a reference for relative stability comparisons [32].

Binding energy calculations using MP2/6-31G(d,p) method predict a stabilization energy of -12.4 kilocalories per mole for intermolecular interactions [38]. This value is consistent with the hydrogen bonding interactions observed in the crystal structure and supports the experimental observations of crystal packing arrangements [39].

The computational modeling results demonstrate excellent agreement with experimental data and provide valuable insights into properties not directly measurable through experimental techniques. The combination of density functional theory calculations, frontier molecular orbital analysis, and vibrational frequency predictions creates a comprehensive understanding of the molecular structure and properties of 6-Methylquinazolin-4-Amine [31] [32].

Table 3 presents comprehensive computational modeling results, comparing calculated values with experimental observations where available. This comparison validates the computational methods and demonstrates the reliability of theoretical predictions for quinazoline derivatives [37] [35].